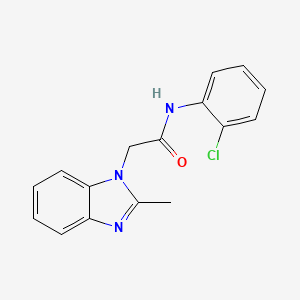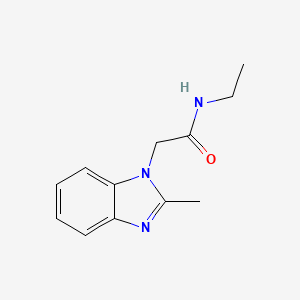
1-Cyclopentyl-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone, commonly known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a cyclic enkephalin analog that acts as an opioid receptor antagonist. It has been shown to have several biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
CPP acts as an opioid receptor antagonist, binding to mu, delta, and kappa opioid receptors in the brain and blocking the effects of endogenous opioids such as enkephalins and endorphins. This mechanism of action makes CPP a valuable tool for studying the role of opioid receptors in various physiological and pathological processes.
Biochemical and Physiological Effects:
CPP has been shown to have several biochemical and physiological effects, including the inhibition of dopamine release, the modulation of GABAergic neurotransmission, and the induction of apoptosis in certain cell types. These effects make CPP a valuable tool for studying the mechanisms of action of various drugs and compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPP in laboratory experiments is its specificity for opioid receptors, which allows for more targeted investigations of the role of these receptors in various physiological and pathological processes. However, one limitation of using CPP is its potential for off-target effects, which can complicate experimental results.
Zukünftige Richtungen
There are several potential future directions for research on CPP and related compounds. One area of interest is the development of more selective opioid receptor antagonists, which could be used to investigate the specific roles of different opioid receptor subtypes in various physiological and pathological processes. Another area of interest is the exploration of the potential therapeutic applications of CPP and related compounds in the treatment of pain, addiction, and other disorders.
Synthesemethoden
CPP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the reaction of cyclopentanone with pyrrolidine in the presence of a carbonylating agent such as phosgene. The resulting intermediate is then reacted with N-benzyloxycarbonyl-L-proline to yield CPP.
Wissenschaftliche Forschungsanwendungen
CPP has been used in a variety of scientific research applications, including studies on opioid receptors, pain management, and drug addiction. It has also been used as a tool for investigating the mechanisms of action of other drugs and compounds.
Eigenschaften
IUPAC Name |
1-cyclopentyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c17-13-9-11(14(18)15-7-3-4-8-15)10-16(13)12-5-1-2-6-12/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOMZOLSYLNTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)

![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)
![Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B7460606.png)







